molecular formula C17H17N5O2 B11015196 N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11015196
M. Wt: 323.35 g/mol
InChI Key: WXGFRPVEZNFWBP-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a chemical compound with the following properties:

    Molecular Formula: CHNO

    Molecular Weight: 284.36 g/mol

    CAS Number: 304672-28-4

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Acylation Reaction: The reaction of 4-aminodimethylbenzene with 4-oxo-1,2,3-benzotriazine yields the key intermediate, N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: Substitution reactions at the phenyl ring are possible.

Common reagents and conditions include:

    Oxidation: Peroxides, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas over a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine, chlorine).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, but specific studies are needed.

    Chemistry: Used as a building block in organic synthesis.

Mechanism of Action

The exact mechanism remains elusive. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its benzotriazine core, similar compounds include:

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H17N5O2/c1-21(2)13-9-7-12(8-10-13)18-16(23)11-22-17(24)14-5-3-4-6-15(14)19-20-22/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

WXGFRPVEZNFWBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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